3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide
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Overview
Description
3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide is a compound known for its unique properties and applications in various fields. It is an ionic liquid, which means it is composed entirely of ions and remains in a liquid state at relatively low temperatures. This compound is particularly noted for its high thermal stability, low volatility, and excellent ionic conductivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide typically involves the reaction of 1-methylimidazole with chloroacetic acid to form 3-(carboxymethyl)-1-methylimidazolium chloride. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)amide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.
Oxidation and Reduction: It can undergo redox reactions, although these are less common.
Complex Formation: The compound can form complexes with various metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complex Formation: Metal salts such as copper(II) sulfate or palladium(II) chloride are used in the presence of the ionic liquid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while complex formation can result in metal-imidazolium complexes .
Scientific Research Applications
3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique ionic properties.
Biology: The compound is explored for its potential in drug delivery systems and as a stabilizing agent for biomolecules.
Medicine: Research is ongoing into its use in pharmaceutical formulations and as a potential therapeutic agent.
Mechanism of Action
The mechanism by which 3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, including enzymes and receptors, altering their activity. The bis((trifluoromethyl)sulfonyl)amide anion contributes to the compound’s stability and solubility, enhancing its overall effectiveness .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)amide: Similar in structure but with a butyl group instead of a carboxymethyl group.
1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)amide: Contains an ethyl group instead of a carboxymethyl group.
1-Butyl-3-methylimidazolium tetrafluoroborate: Another ionic liquid with different anion (tetrafluoroborate) but similar cation.
Uniqueness
The presence of the carboxymethyl group in 3-(Carboxymethyl)-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide imparts unique properties, such as enhanced solubility in water and the ability to form stronger hydrogen bonds. These characteristics make it particularly useful in applications where other ionic liquids may not perform as well .
Properties
Molecular Formula |
C8H9F6N3O6S2 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;2-(3-methylimidazol-3-ium-1-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O2.C2F6NO4S2/c1-7-2-3-8(5-7)4-6(9)10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-3,5H,4H2,1H3;/q;-1/p+1 |
InChI Key |
PFMBEKPTRVTVDM-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=CN(C=C1)CC(=O)O.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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